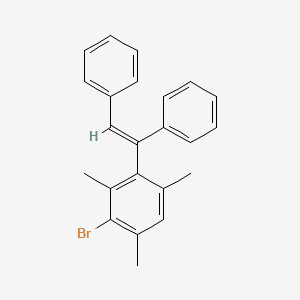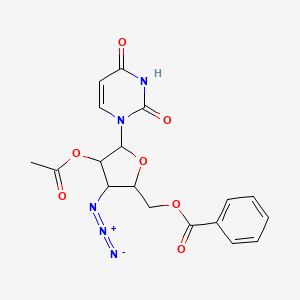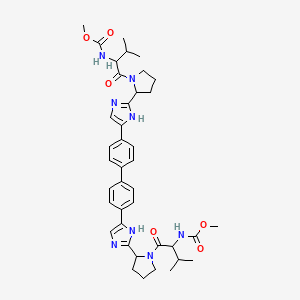
(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene is an organic compound characterized by the presence of a bromo-substituted trimethylphenyl group attached to an ethene-diyl linkage, which is further connected to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene typically involves the following steps:
Formation of Ethene-Diyl Linkage: The ethene-diyl linkage can be formed via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Attachment of Benzene Rings: The final step involves the coupling of the ethene-diyl intermediate with benzene rings, which can be achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Addition Reactions: The ethene-diyl linkage can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated hydrocarbons.
Applications De Recherche Scientifique
(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism by which (E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethene-diyl linkage and bromo-substituted phenyl group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-(1-(3-chloro-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene
- (E)-(1-(3-fluoro-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene
- (E)-(1-(3-methyl-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene
Uniqueness
(E)-(1-(3-bromo-2,4,6-trimethylphenyl)ethene-1,2-diyl)dibenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for targeted applications.
Propriétés
Formule moléculaire |
C23H21Br |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
2-bromo-4-[(E)-1,2-diphenylethenyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C23H21Br/c1-16-14-17(2)23(24)18(3)22(16)21(20-12-8-5-9-13-20)15-19-10-6-4-7-11-19/h4-15H,1-3H3/b21-15+ |
Clé InChI |
UQCUKNVEJHAXAK-RCCKNPSSSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C)Br)C |
SMILES canonique |
CC1=CC(=C(C(=C1C(=CC2=CC=CC=C2)C3=CC=CC=C3)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B12097768.png)

![thieno[3,2-g][1]benzothiole-4,5-diamine](/img/structure/B12097777.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B12097783.png)



![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)






